molecular formula C23H29N5O B3773687 N-methyl-3-(1-methylpyrrol-2-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide

N-methyl-3-(1-methylpyrrol-2-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B3773687
M. Wt: 391.5 g/mol
InChI Key: HDHNMLHQALDHIT-UHFFFAOYSA-N
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Description

N-methyl-3-(1-methylpyrrol-2-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

N-methyl-3-(1-methylpyrrol-2-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c1-26-13-7-11-22(26)20-16-21(25-24-20)23(29)27(2)19-10-6-14-28(17-19)15-12-18-8-4-3-5-9-18/h3-5,7-9,11,13,16,19H,6,10,12,14-15,17H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHNMLHQALDHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)N(C)C3CCCN(C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(1-methylpyrrol-2-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the piperidine and pyrrole moieties through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to control the reaction environment.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(1-methylpyrrol-2-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases, depending on its biological activity.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-3-(1-methylpyrrol-2-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-(1-methylpyrrol-2-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]-1H-pyrazole-4-carboxamide: A closely related compound with a different position of the carboxamide group.

    N-methyl-3-(1-methylpyrrol-2-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]-1H-pyrazole-5-carboxylate: An ester derivative with potential differences in reactivity and biological activity.

Uniqueness

The uniqueness of N-methyl-3-(1-methylpyrrol-2-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. These differences could be exploited in various applications, making it a valuable subject of study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-3-(1-methylpyrrol-2-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methyl-3-(1-methylpyrrol-2-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide

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